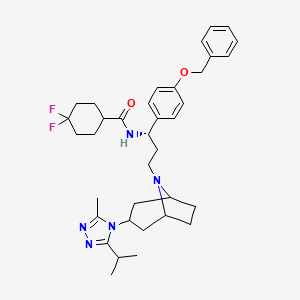
5-Iodo-2,4,6-trichloroisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,4,6-trichloroisophthalonitrile is a chemical compound with the molecular formula C8Cl3IN2 and a molecular weight of 357.36 g/mol . This compound is characterized by the presence of iodine, chlorine, and nitrile groups attached to an isophthalonitrile core. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-Iodo-2,4,6-trichloroisophthalonitrile typically involves the iodination and chlorination of isophthalonitrile. The reaction conditions often require the use of iodine and chlorine sources under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with iodine and chlorine atoms . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
5-Iodo-2,4,6-trichloroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the nitrile group.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols, and conditions may involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
5-Iodo-2,4,6-trichloroisophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,4,6-trichloroisophthalonitrile involves its interaction with molecular targets, such as proteins or enzymes. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or structural modifications .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-2,4,6-trichloroisophthalonitrile include other halogenated isophthalonitriles, such as:
2,4,6-Trichloroisophthalonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4,6-trichloroisophthalonitrile: Contains a bromine atom instead of iodine, which can affect its reactivity and interaction with biological targets.
5-Fluoro-2,4,6-trichloroisophthalonitrile:
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
2,4,6-trichloro-5-iodobenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOIXRLRFIABOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)I)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl3IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
